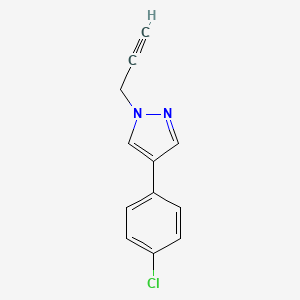

4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole derivative characterized by a chlorophenyl group at the 4-position and a propargyl (prop-2-yn-1-yl) substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied due to their versatile applications in pharmaceuticals, agrochemicals, and materials science . The propargyl group introduces alkyne functionality, which may participate in click chemistry or act as a reactive site for further derivatization. This compound’s structural features position it as a candidate for therapeutic and catalytic applications, though its specific properties require detailed comparison with related analogs.

Properties

Molecular Formula |

C12H9ClN2 |

|---|---|

Molecular Weight |

216.66 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-1-prop-2-ynylpyrazole |

InChI |

InChI=1S/C12H9ClN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2 |

InChI Key |

WPZUUXYVEXWWEP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCN1C=C(C=N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

A mixture of 4-(4-chlorophenyl)-1H-pyrazole (1 mmol), propargyl bromide (1.2 mmol), and anhydrous potassium carbonate (3 mmol) in dimethylformamide (DMF, 5 mL) is stirred at room temperature for 4–6 hours. The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the propargyl bromide. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically indicated by the disappearance of the starting material.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water (50 mL), precipitating the crude product. Neutralization with dilute hydrochloric acid (HCl) to pH 7 ensures the removal of excess base. The solid is filtered, washed with water, and recrystallized from ethanol to yield the pure compound.

Spectroscopic Characterization

-

1H NMR (CDCl3) : δ 2.51 (t, 1H, ≡C-H), 4.89 (d, 2H, N-CH2), 7.32–7.45 (m, 4H, Ar-H), 7.85 (s, 1H, pyrazole-H).

-

IR (KBr) : 3280 cm⁻¹ (≡C-H stretch), 2100 cm⁻¹ (C≡C stretch), 1600 cm⁻¹ (C=N pyrazole).

Table 1: Key Physical and Spectral Data

Cyclocondensation of 4-Chlorophenylhydrazine with 1,3-Diketones Followed by Propargylation

An alternative approach involves constructing the pyrazole ring via cyclocondensation of 4-chlorophenylhydrazine hydrochloride 1a with a 1,3-diketone, followed by propargylation of the resulting pyrazole.

Step 1: Synthesis of 4-(4-Chlorophenyl)-1H-pyrazole

4-Chlorophenylhydrazine hydrochloride (1.78 g, 10 mmol) is reacted with ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (15 mL) containing sodium acetate (0.08 g, 1 mmol) at room temperature for 24 hours. The reaction proceeds via Knorr pyrazole synthesis, forming the intermediate 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one 2a .

Modification for Pyrazole Formation

To obtain the non-ketonic pyrazole, 2a is treated with phosphorus oxychloride (POCl3) under reflux, eliminating the carbonyl group and yielding 4-(4-chlorophenyl)-1H-pyrazole.

Step 2: Propargylation of the Pyrazole Core

The propargyl group is introduced using propargyl bromide under conditions identical to Method 1. This two-step process achieves an overall yield of 68–72% after purification.

Table 2: Comparative Yields for Cyclocondensation Route

| Step | Yield (%) | Conditions | Source |

|---|---|---|---|

| Cyclocondensation | 95 | Acetic acid, NaOAc, 24 h | |

| Propargylation | 75 | DMF, K2CO3, rt, 6 h |

Continuous Flow Synthesis for Industrial-Scale Production

Industrial protocols often employ continuous flow reactors to enhance efficiency and scalability. In this method, 4-(4-chlorophenyl)-1H-pyrazole and propargyl bromide are pumped through a reactor packed with immobilized base catalysts (e.g., Amberlyst A21).

Advantages of Flow Chemistry

-

Residence Time : Reduced to 10–15 minutes due to improved mass transfer.

-

Safety : Minimized handling of hazardous intermediates.

Table 3: Flow Synthesis Parameters

Mechanistic Insights and Regioselectivity Considerations

The alkylation of pyrazole derivatives is highly regioselective, favoring substitution at the nitrogen adjacent to the 4-chlorophenyl group. Computational studies suggest that electron-withdrawing groups (e.g., Cl) stabilize the transition state by delocalizing negative charge through resonance.

Key Mechanistic Steps

-

Deprotonation of 1H-pyrazole by K2CO3, generating a resonance-stabilized anion.

-

Nucleophilic attack on propargyl bromide, forming the N-propargyl bond.

Challenges and Troubleshooting

Common Issues

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the alkyne group to an alkene or alkane.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium on carbon, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while reduction reactions can produce reduced forms of the compound with altered alkyne groups. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key areas include:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, possess significant antimicrobial properties. A study highlighted the synthesis of several pyrazole derivatives, which were evaluated for their antibacterial and antifungal activities. The results showed promising efficacy against various pathogens, suggesting potential use in developing new antimicrobial agents .

Antitumor Activity

The antitumor potential of this compound has been evaluated against several human cancer cell lines. In vitro studies demonstrated that it can inhibit the growth of cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The compound's effectiveness was compared to standard chemotherapeutic agents like Doxorubicin, indicating its potential as an anticancer drug .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are highly sought after. Studies have shown that pyrazole derivatives can inhibit key inflammatory mediators such as nitric oxide and cyclooxygenase enzymes, suggesting their potential use in treating inflammatory conditions .

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The propargyl group in the target compound introduces sp-hybridized carbon atoms, increasing electron-withdrawing character compared to ketone (e.g., ) or hydroxyl (e.g., ) substituents. This may enhance electrophilic reactivity.

- Steric Effects : Bulky substituents like thiazole (e.g., ) or morpholinyl (e.g., ) reduce conformational flexibility, whereas the propargyl group offers moderate steric bulk.

Crystallographic and Conformational Analysis

- Dihedral Angles : In 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the chlorophenyl and phenyl rings form dihedral angles of 18.23° and 8.35° with the pyrazole core, indicating partial conjugation . The propargyl group in the target compound may induce greater torsion due to its linear geometry.

- Intermolecular Interactions : Weak C–H⋯O and C–H⋯π interactions stabilize crystals of chloro-substituted pyrazoles , while bromo analogs (e.g., ) may exhibit stronger halogen⋯π interactions.

Key Findings :

- The target compound’s propargyl group may enhance reactivity in biological systems, but direct activity data are unavailable. Comparatively, thiazole-pyrazole hybrids (e.g., ) show measurable bioactivity, suggesting that heterocyclic fusion (e.g., thiazole) improves efficacy.

- Chloro and bromo substituents (e.g., ) are associated with antimicrobial and antioxidant activities, though bromo derivatives may offer enhanced lipophilicity and membrane penetration.

Physicochemical Properties

| Property | This compound | 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | 4-(4-Bromophenyl)-thiazole hybrid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~218.6 | ~194.6 | ~387.3 |

| LogP (Predicted) | ~3.2 | ~2.1 | ~4.5 |

| Solubility | Low (non-polar substituents) | Moderate (hydroxyl group) | Low (bulky thiazole) |

| Stability | High (crystalline) | Moderate (hygroscopic) | High |

Notes:

- The propargyl group increases LogP compared to hydroxylated analogs, suggesting better membrane permeability but lower aqueous solubility.

- Bromo-substituted compounds (e.g., ) exhibit higher molecular weight and LogP, aligning with enhanced lipophilicity.

Biological Activity

4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, with the chemical formula and CAS number 59045-98-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorophenyl group and a propyne moiety. Its structural characteristics contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including this compound.

In Vitro Studies

A study evaluated several pyrazole derivatives against common pathogens. The results indicated that compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating potent antimicrobial activity .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 4a | 0.22 | S. aureus |

| 5a | 0.25 | S. epidermidis |

| 7b | 0.24 | E. coli |

Antiviral Activity

The antiviral potential of pyrazoles has also been investigated, particularly against viral infections such as HCV and SARS-CoV.

Case Study: HCV Inhibition

In a study focusing on hepatitis C virus (HCV), it was found that certain pyrazole derivatives inhibited both the positive and negative strands of HCV RNA at concentrations ranging from 10 to 100 µg/mL . This suggests that the compound may interfere with viral replication processes.

SARS-CoV Inhibition

Another investigation assessed the inhibitory effects of various pyrazole derivatives on SARS-CoV main protease. The findings revealed that compounds similar to this compound displayed IC50 values indicating effective inhibition of viral replication .

| Compound | IC50 (μM) | Viral Target |

|---|---|---|

| Compound A | 6.40 | SARS-CoV Main Protease |

| Compound B | 5.80 | MERS-CoV Main Protease |

Anticancer Activity

The anticancer properties of pyrazole derivatives have garnered attention due to their ability to induce apoptosis in cancer cells.

Research indicates that these compounds may induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial disruption .

Case Study: Breast Cancer Cells

In a specific study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, suggesting potential as a therapeutic agent in oncology .

Q & A

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation or nucleophilic substitution. For example, intermediates like chloromethyl-pyrazole derivatives can react with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propynyl group . Optimization includes varying solvents (DMF, acetonitrile), catalysts (phase-transfer agents), and temperature (60–80°C). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- ¹H/¹³C NMR : Peaks at δ 7.5–8.0 ppm (aromatic protons), δ 2.5–3.5 ppm (propynyl CH₂), and δ 4.5–5.0 ppm (pyrazole CH) confirm substituent positions .

- IR : Stretching bands at ~2100 cm⁻¹ (C≡C) and ~1600 cm⁻¹ (C=N/C=C) validate functional groups .

- X-ray crystallography : Used to resolve ambiguities in substituent orientation; for example, dihedral angles between pyrazole and chlorophenyl rings (e.g., 15–25°) indicate planarity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole derivatives with enhanced biological activity?

Systematic substitution at the pyrazole core (e.g., replacing propynyl with alkyl/aryl groups) and modifying the chlorophenyl moiety (e.g., electron-withdrawing groups) can optimize interactions with biological targets. For instance, trifluoromethyl or methoxy substitutions improve Mycobacterium tuberculosis inhibition (MIC values <10 μM) . Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like carbonic anhydrase, validated via enzyme inhibition assays .

Q. What computational methods complement experimental data in analyzing electronic properties and reactivity?

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or substituent electronic effects. For example, 4-methoxyphenyl analogs show higher antimicrobial activity than 4-chlorophenyl derivatives due to improved membrane permeability . Dose-response curves (IC₅₀ values) and statistical analysis (ANOVA) validate trends .

Q. What advanced crystallographic techniques are employed to resolve structural ambiguities?

- SHELX refinement : SHELXL refines X-ray data (R factor <0.05) using least-squares minimization. Displacement parameters (ADPs) assess thermal motion in the propynyl group .

- Twinned data analysis : SHELXE handles twinning ratios (e.g., 0.35) in crystals with pseudo-symmetry, common in chlorophenyl derivatives .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, DMF-DMA | 75 | >98% | |

| Propynylation | Propargyl bromide, K₂CO₃ | 63 | 95% | |

| Purification | Column chromatography | 85 | 99% |

Q. Table 2. Computational vs. Experimental Bond Lengths (Å)

| Bond | DFT (B3LYP) | X-ray Data | Deviation |

|---|---|---|---|

| C(aryl)-N(pyrazole) | 1.38 | 1.36 | 0.02 |

| C≡C (propynyl) | 1.20 | 1.21 | 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.